(2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide
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Overview
Description
The compound (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide is a complex organic molecule that features a benzothiazole core, a bromophenyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the bromophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the phenylprop-2-enamide moiety via a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, while the bromophenyl group may enhance binding affinity. The phenylprop-2-enamide moiety could facilitate interactions with other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with a keto-enol tautomerism property.
Fluorine compounds: Known for their high reactivity and unique bonding properties.
Uniqueness
What sets (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide apart is its combination of a benzothiazole core with a bromophenyl group and a phenylprop-2-enamide moiety
Properties
Molecular Formula |
C24H17BrN2O2S2 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
(E)-N-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H17BrN2O2S2/c25-18-9-7-17(8-10-18)21(28)15-30-24-27-20-12-11-19(14-22(20)31-24)26-23(29)13-6-16-4-2-1-3-5-16/h1-14H,15H2,(H,26,29)/b13-6+ |
InChI Key |
SEEWVEHSZJKYEL-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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